molecular formula C15H15NO2 B1456129 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide CAS No. 1159944-09-8

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide

Cat. No. B1456129
M. Wt: 241.28 g/mol
InChI Key: KAVBJKJZODAIRN-UHFFFAOYSA-N
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Description

The compound “4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-carboxamide” is a derivative of biphenyl compounds. Biphenyl compounds are neutral molecules without a functional group, and functionalization is required for them to react . They consist of two benzene rings linked at the [1,1’] position .


Synthesis Analysis

While specific synthesis methods for “4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-carboxamide” are not available, biphenyl derivatives are generally synthesized through several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .


Chemical Reactions Analysis

Biphenyls undergo reactions similar to benzene as they both undergo electrophilic substitution reactions . The specific chemical reactions of “4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-carboxamide” are not available.

Scientific Research Applications

  • Synthetic Organic Chemistry and Natural Products

    • Biphenyl compounds and their isosteres are considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
    • They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
    • The results of these reactions have led to the synthesis of compounds with a wide range of biological and medicinal applications .
  • Pharmaceutical Industry

    • A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .
    • For example, 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid (adapalene) is a third-generation topical retinoid primarily used for treating acne vulgaris .
  • Inorganic Chemistry

    • Schiff bases derived from biphenyl compounds have a great affinity to bind metal ions for a wide range of applications in the areas of industry, biology, and inorganic chemistry .
    • Treatment of the Schiff bases with metals such as copper, zinc, cobalt, nickel, aluminum, ruthenium, vanadium, and iron produced a variety of useful metal complexes .
    • These complexes exhibited excellent biological activity for anti-malarial, anti-viral, anti-tumor, anti-fungal, and anti-inflammatory properties .

properties

IUPAC Name

4-(4-hydroxyphenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)15(18)13-5-3-11(4-6-13)12-7-9-14(17)10-8-12/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVBJKJZODAIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683573
Record name 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide

CAS RN

1159944-09-8
Record name 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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